molecular formula C11H3Cl2F3N2 B13219905 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile

2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B13219905
M. Wt: 291.05 g/mol
InChI Key: YIRBPYMZRPCWGF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile: is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a carbonitrile group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloro-6-(trifluoromethyl)aniline with suitable reagents can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvents like tetrahydrofuran and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Chemistry: In chemistry, 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological and medicinal research. It can be used as a precursor for the development of pharmaceutical agents with potential therapeutic effects. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

  • 4,6-Dichloro-2-(trifluoromethyl)quinoline
  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 2-(Trifluoromethyl)quinoline

Comparison: Compared to similar compounds, 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the presence of the carbonitrile group, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H3Cl2F3N2

Molecular Weight

291.05 g/mol

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile

InChI

InChI=1S/C11H3Cl2F3N2/c12-9-6-3-5(11(14,15)16)1-2-8(6)18-10(13)7(9)4-17/h1-3H

InChI Key

YIRBPYMZRPCWGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=N2)Cl)C#N)Cl

Origin of Product

United States

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